REACTION_CXSMILES
|
[NH3:1].[S:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:13])[C:8](OCC)=[O:9]>>[S:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:13])[C:8]([NH2:1])=[O:9]
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Name
|
|
Quantity
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13.6 g
|
Type
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reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
73.6 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(C(=O)OCC)=O
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the resulting mixture is stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from water:ethanol (80:20)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |